molecular formula C24H54N2O2Si B13811439 Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl- CAS No. 23127-30-2

Ethylamine, 2,2'-((diethylsilylene)dioxy)bis(N,N-dibutyl-

Cat. No.: B13811439
CAS No.: 23127-30-2
M. Wt: 430.8 g/mol
InChI Key: RBPHTHCNWDBJQN-UHFFFAOYSA-N
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Description

Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) is a specialized chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) typically involves the reaction of ethylamine with diethylsilylene and dibutylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and solvents is optimized to enhance the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethylamine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ethylamine oxides.

    Reduction: Formation of reduced ethylamine derivatives.

    Substitution: Formation of substituted ethylamine compounds.

Scientific Research Applications

Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-2,2’-(ethylenedioxy)diethylamine
  • 2,2’-(Ethylenedioxy)bis(ethylamine)
  • N,N’-Bis(2-hydroxyethyl)ethylenediamine

Uniqueness

Ethylamine, 2,2’-((diethylsilylene)dioxy)bis(N,N-dibutyl-) stands out due to its unique diethylsilylene backbone, which imparts distinct chemical and physical properties. This makes it more versatile in forming stable complexes and enhances its reactivity compared to similar compounds.

Properties

CAS No.

23127-30-2

Molecular Formula

C24H54N2O2Si

Molecular Weight

430.8 g/mol

IUPAC Name

N-butyl-N-[2-[2-(dibutylamino)ethoxy-diethylsilyl]oxyethyl]butan-1-amine

InChI

InChI=1S/C24H54N2O2Si/c1-7-13-17-25(18-14-8-2)21-23-27-29(11-5,12-6)28-24-22-26(19-15-9-3)20-16-10-4/h7-24H2,1-6H3

InChI Key

RBPHTHCNWDBJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCO[Si](CC)(CC)OCCN(CCCC)CCCC

Origin of Product

United States

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